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Compound of Interest

Compound Name: Arotinolol, (R)-

Cat. No.: B15347907

This technical guide provides a comprehensive overview of the chemical structure, properties,
and pharmacological profile of (R)-Arotinolol, targeted at researchers, scientists, and drug
development professionals. (R)-Arotinolol is the (R)-enantiomer of Arotinolol, a mixed o/B-
adrenergic receptor blocker.

Chemical Structure and Identification

(R)-Arotinolol is a chiral molecule with the (R) configuration at the carbon atom bearing the
hydroxyl group in the propanolamine side chain.

Table 1: Chemical Identification of (R)-Arotinolol
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Identifier Value

(2R)-5-[2-[[3-(tert-butylamino)-2-
IUPAC Name hydroxypropyl]sulfanyl]-1,3-thiazol-4-
ylJthiophene-2-carboxamide

Not available for the (R)-enantiomer specifically.

CAS Number

Racemic Arotinolol: 68377-92-4
Molecular Formula C15H21N302S3
Molecular Weight 371.54 g/mol

CC(C)(C)N--INVALID-LINK--

SMILES Strin
g CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N

Physicochemical Properties

The physicochemical properties of (R)-Arotinolol are crucial for its formulation and
pharmacokinetic behavior. While some data is available for the racemic mixture, specific data
for the (R)-enantiomer is limited.

Table 2: Physicochemical Properties of Arotinolol

Property Value Reference

Melting Point 149-153°C (racemate) [1]

Slightly soluble in water.

Solubility Soluble in DMSO and [1]
Methanol.

logP 2.3 (racemate) [1]

pKa 13.71 + 0.20 (predicted) [2]

Not explicitly found in
- ] ) searches. As the (R)-
Specific Optical Rotation ([a]D) ) o
enantiomer, it is expected to

be levorotatory (-).
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Pharmacology

(R)-Arotinolol is a non-selective antagonist of 3-adrenergic receptors (1 and 32) and also

exhibits blocking activity at al-adrenergic receptors.[3] This dual mechanism of action

contributes to its antihypertensive effects by reducing heart rate and cardiac output (3-

blockade) and causing vasodilation (a-blockade).[3]

Table 3: Pharmacological and Pharmacokinetic Properties of (R)-Arotinolol

Parameter Value/Description

Reference

] ) Mixed al/B-adrenergic
Mechanism of Action _
receptor antagonist.

[3]

B1:9.74, B2: 9.26 (for

Receptor Binding Affinity (pKi)
racemate)

[4]

95.3% (higher than the (S)-

Protein Binding i )
enantiomer

[3]

Primarily excreted unchanged
Metabolism in the urine. The (S)-

enantiomer is metabolized.

[3]

Elimination Half-life ~7.2 hours (racemate)

[3]

Adrenergic Signaling Pathway

The primary mechanism of action of (R)-Arotinolol involves the blockade of adrenergic

receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines

like epinephrine and norepinephrine.

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://www.medchemexpress.com/arotinolol.html
https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://pubchem.ncbi.nlm.nih.gov/compound/Arotinolol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15347907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

Intracellular

Extracellular

orod N
‘‘‘‘‘‘‘‘‘ ®) Adenylyl Cyclase roduces. \EAD
Activates _
‘Adrenergic
eptor . B2, a
| Activates (a1)
|
- EEEEEE Phospholipase C

Physiological Response
e.g., increased heart rat

Click to download full resolution via product page
Adrenergic signaling pathway blocked by (R)-Arotinolol.

Experimental Protocols
Enantioselective Synthesis of (R)-Arotinolol

A specific, detailed experimental protocol for the enantioselective synthesis of (R)-Arotinolol is
not readily available in the public domain. However, a plausible route can be adapted from
established methods for the synthesis of chiral 3-blockers, often starting from a chiral epoxide
precursor.

Proposed Synthetic Scheme:

A common strategy involves the reaction of a protected thiol with an enantiomerically pure
epoxide, followed by deprotection and reaction with tert-butylamine.
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Proposed synthesis of (R)-Arotinolol.

Detailed Methodology (Hypothetical):

e Synthesis of the (R)-epoxide intermediate: To a solution of 5-(2-mercapto-1,3-thiazol-4-
yhthiophene-2-carboxamide in an appropriate solvent such as dimethylformamide (DMF), a
base like potassium carbonate is added. The mixture is stirred at room temperature, followed
by the dropwise addition of (S)-glycidyl nosylate. The reaction is monitored by thin-layer
chromatography (TLC) until completion. The product is then isolated by extraction and
purified by column chromatography.

» Ring-opening with tert-butylamine: The purified (R)-epoxide intermediate is dissolved in a
solvent like isopropanol, and an excess of tert-butylamine is added. The reaction mixture is
heated to reflux and stirred for several hours. After completion, the solvent is removed under
reduced pressure, and the crude product is purified by crystallization or column
chromatography to yield (R)-Arotinolol.

Enantioselective Analysis by HPLC

A validated HPLC method for the separation and quantification of arotinolol enantiomers in
human plasma has been described.[5]

Table 4: HPLC Method for Enantioselective Analysis of Arotinolol
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Parameter Condition

Column Chirobiotic T (Teicoplanin macrocyclic antibiotic)

Methanol:Glacial Acetic Acid:Triethylamine

Mobile Phase

(100:0.1:0.1, viviv)
Flow Rate 0.8 mL/min
Detection UV at 317 nm
Internal Standard Labetalol

Sample Preparation (Liquid-Liquid Extraction):

e To 1 mL of plasma, add the internal standard and the sample containing arotinolol
enantiomers.

e Add 100 pL of 1 M sodium hydroxide to make the solution alkaline.
o Extract with 5 mL of diethyl ether by vortexing for 1 minute.
e Centrifuge at 3000 rpm for 10 minutes.

» Transfer the organic layer to a clean tube and evaporate to dryness under a stream of
nitrogen.

» Reconstitute the residue in 100 pL of the mobile phase and inject into the HPLC system.
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Workflow for enantioselective HPLC analysis.
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Spectroscopic Data

Detailed spectroscopic data specifically for (R)-Arotinolol are not widely published. The
following table summarizes the expected characteristic spectral features based on its structure
and data from the racemic hydrochloride salt.[6]

Table 5: Predicted Spectroscopic Data for (R)-Arotinolol

Spectroscopy Expected Chemical Shifts /| Bands

0 (ppm): ~1.3 (s, 9H, C(CHs)3), 2.9-3.5 (m, 4H,
CHz2-N and CHz-S), ~4.2 (m, 1H, CH-OH), ~7.4
(d, 1H, thiophene-H), ~7.7 (d, 1H, thiophene-H),

1H NMR _ _
~8.0 (s, 1H, thiazole-H), NH and OH protons will
be broad and their position will depend on the
solvent.
o (ppm): ~29 (C(CHs)s3), ~40-55 (CH2-N, CH:-S,
C(CHs)3), ~68 (CH-OH), ~120-150 (aromatic
13C NMR

carbons of thiophene and thiazole rings), ~165
(C=0).

v (cm~1): ~3300-3400 (O-H and N-H stretching),
~2850-2950 (C-H stretching), ~1660 (C=0

FTIR stretching, amide 1), ~1600 (N-H bending, amide
), ~1500-1600 (C=C and C=N stretching in

aromatic rings).

m/z: Expected [M+H]* at 372.1. Fragmentation

may involve cleavage of the C-S bond, loss of
Mass Spec. ]

the tert-butyl group, and fragmentation of the

propanolamine side chain.

Toxicological Profile

Specific toxicological studies on (R)-Arotinolol are limited. For the racemic arotinolol
hydrochloride, the GHS classification indicates it is toxic if swallowed.[7] As with other beta-
blockers, potential adverse effects could include bradycardia, hypotension, and fatigue. It is
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important to note that enantiomers can have different toxicological profiles, and therefore, the
toxicity of (R)-Arotinolol should be independently evaluated.[8]

Conclusion

(R)-Arotinolol is the pharmacologically important enantiomer of arotinolol, exhibiting a dual o/[3-
adrenergic blocking activity. This guide has summarized its chemical structure,
physicochemical properties, and pharmacological actions. While detailed experimental
protocols for its enantioselective synthesis and specific spectroscopic and toxicological data for
the (R)-enantiomer are not fully available in the public domain, this document provides a
comprehensive overview based on existing knowledge of the racemate and related
compounds, serving as a valuable resource for researchers and professionals in drug
development. Further studies are warranted to fully characterize the individual properties of
(R)-Arotinolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15347907#chemical-structure-and-properties-of-r-
arotinolol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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